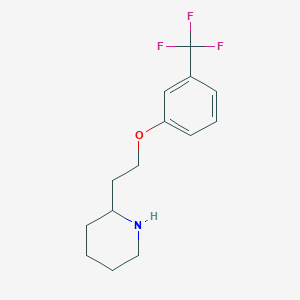

3-(2-Piperidinoethoxy)benzotrifluoride

Description

Properties

IUPAC Name |

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12/h3-4,6,10,12,18H,1-2,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQSBWDZDVLLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655585 | |

| Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774487-98-8 | |

| Record name | 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774487-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

- Methyl 4-hydroxybenzoate or hydroxybenzotrifluoride derivative

- β-chloroethylpiperidine hydrochloride (haloalkyl amine)

-

- Base: Potassium carbonate (hydrated form preferred, 3-5% water content)

- Solvent: C1-C6 alkyl acetate solvents, with amyl acetate being most preferred

- Temperature: 110–125 °C

- Reaction time: Approximately 4.5 hours

Process:

The hydroxybenzotrifluoride is combined with potassium carbonate and β-chloroethylpiperidine hydrochloride in amyl acetate. The mixture is heated to 110–125 °C and stirred for about 4.5 hours to allow nucleophilic substitution, forming the 3-(2-piperidinoethoxy)benzotrifluoride product.

Workup and Purification

- After reaction completion, the mixture is cooled below 50 °C.

- Deionized water is added to separate organic and aqueous layers; aqueous layers are discarded.

- The organic phase is washed with water multiple times to remove impurities.

- A dilute aqueous hydrochloric acid solution is added to the organic phase to extract any residual amine salts.

- The aqueous acidic phase is heated to reflux for 5 hours, during which the product precipitates.

- The product slurry is cooled to below 40 °C, acetone is added, and the mixture is further cooled to 0–5 °C to enhance crystallization.

- The solid product is collected by filtration, washed with cold acetone, and dried under vacuum at ambient temperature.

Yield and Purity

- Yields reported range from 90.6% to 93.7% of theoretical.

- Product purity, as determined by HPLC against reference standards, is consistently around 99–101% potency.

Representative Data Table

| Parameter | Typical Value/Condition |

|---|---|

| Hydroxybenzotrifluoride amount | 17.57 g (example scale) |

| β-chloroethylpiperidine hydrochloride | 20.26 g |

| Potassium carbonate (hydrated) | 29.19 g (11% water content) |

| Solvent | Amyl acetate, 132 mL |

| Reaction temperature | 110–125 °C |

| Reaction time | 4.5 hours |

| Workup water additions | 88 mL × 2 washes |

| Acid extraction | 42.6 g HCl in 15 mL water |

| Reflux time for precipitation | 5 hours |

| Product isolation temperature | 0–5 °C |

| Yield | 90.6–93.7% of theory |

| Purity (HPLC) | 99.2–101.0% |

Additional Considerations

- Base selection: Hydrated potassium carbonate is preferred over anhydrous forms due to enhanced reaction rate and yield.

- Solvent choice: Alkyl acetate solvents like amyl acetate provide optimal solubility and reaction conditions.

- Temperature control: Maintaining 110–125 °C is critical for efficient nucleophilic substitution without decomposition.

- Purification: Repeated aqueous washes and acid extraction ensure removal of unreacted amines and inorganic salts, improving product purity.

Related Preparation of Benzotrifluoride Derivatives

The benzotrifluoride moiety itself is commonly prepared by fluorination of benzotrichloride derivatives with hydrogen fluoride under controlled conditions, as detailed in patent US4242286A. This process involves gaseous phase reactions with hydrogen fluoride and chlorine to maintain high yields and purity of benzotrifluoride and its chloro-substituted derivatives. While this step is upstream of the ether formation, it is critical for supplying the benzotrifluoride starting material used in the synthesis of 3-(2-piperidinoethoxy)benzotrifluoride.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidinoethoxy)benzotrifluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Piperidinoethoxy)benzotrifluoride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 3-(2-Piperidinoethoxy)benzotrifluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Benzotrifluoride (C₆H₅CF₃): Hydrophobic constant (log P): ~3.0 . Boiling point: 102–104°C; density: 1.19 g/cm³ .

Trifluoromethylpyridine (TFMP, C₅H₄N-CF₃):

- 3-(2-Piperidinoethoxy)benzotrifluoride: Expected log P: Higher than benzotrifluoride due to the piperidinoethoxy group (increased hydrophobicity from the aromatic core but mitigated by the polar amine). Solubility: Likely improved in polar solvents compared to benzotrifluoride. Stability: The piperidine group may introduce susceptibility to acid-catalyzed hydrolysis, unlike benzotrifluoride, which is stable toward water under neutral conditions .

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

3-(2-Piperidinoethoxy)benzotrifluoride is a synthetic compound with potential biological activities that have drawn attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzotrifluoride moiety linked to a piperidinoethoxy group, which may influence its interaction with biological targets. Its structural characteristics suggest potential for diverse biological activities, particularly in modulating receptor functions and enzyme activities.

Research indicates that compounds similar to 3-(2-Piperidinoethoxy)benzotrifluoride may interact with various receptors and enzymes. The specific mechanisms include:

- Receptor Interaction : Potential binding to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : Interaction with metabolic enzymes, potentially impacting biochemical pathways.

Biological Activity

The biological activity of 3-(2-Piperidinoethoxy)benzotrifluoride has been investigated in several studies:

- Antinociceptive Effects : Similar compounds have been shown to exhibit pain-relieving properties by acting as agonists at delta opioid receptors, suggesting that 3-(2-Piperidinoethoxy)benzotrifluoride may have comparable effects .

- Cellular Effects : Studies indicate that this compound can influence cellular signaling pathways, gene expression, and cellular metabolism. For example, it may modulate pathways by binding to specific receptors or interacting with intracellular signaling molecules .

- Dosage-Dependent Effects : Research has shown that the effects of this compound vary with dosage in animal models, where lower doses may exhibit therapeutic benefits while higher doses could lead to adverse effects .

Case Studies

Several case studies highlight the compound's potential applications:

- Pain Management : A study demonstrated that derivatives of benzotrifluoride compounds exhibited significant antinociceptive activity in rodent models, suggesting therapeutic potential for pain relief .

- Neurotransmission Modulation : Another study focused on the compound's ability to influence neurotransmitter release and uptake in neuronal cultures, indicating a role in modulating synaptic activity .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Pain relief via receptor modulation | |

| Cellular metabolism | Influence on metabolic pathways | |

| Neurotransmitter modulation | Altered release and uptake | |

| Dosage-dependent effects | Therapeutic vs. adverse outcomes |

Q & A

Q. What are the foundational synthetic routes for 3-(2-Piperidinoethoxy)benzotrifluoride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzotrifluoride derivative (e.g., 3-hydroxybenzotrifluoride) can react with a piperidinoethoxy precursor (e.g., 2-chloroethylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF) at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for validation .

Q. What basic analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidinoethoxy linkage and trifluoromethyl group .

- FTIR : Identification of C-F (1100–1200 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling 3-(2-Piperidinoethoxy)benzotrifluoride?

Due to structural similarities to benzotrifluoride, adhere to:

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Inert, airtight containers in cool, dry areas away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Advanced strategies include:

Q. How can data discrepancies in spectroscopic results be resolved?

Contradictions (e.g., unexpected NMR peaks) require:

Q. What advanced methods are suitable for studying its environmental adsorption behavior?

Q. How can biological activity be systematically evaluated?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization .

- Computational Docking : Molecular dynamics simulations to predict binding affinities with target proteins .

Q. What methodologies address stability challenges under varying pH/temperature?

Q. How can reaction mechanisms involving this compound be elucidated?

Q. What strategies mitigate toxicity risks in biological studies?

- QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) using structural analogs .

- In Silico Metabolite Prediction : Identify potential toxic metabolites via software like ADMET Predictor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.